4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde
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Overview
Description
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C14H11BrO2S and a molecular weight of 323.20 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfanyl group attached to a benzaldehyde core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-methoxythiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol attacks the bromobenzaldehyde, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde can be compared with similar compounds such as:
4-Bromo-3-methoxyphenol: This compound shares the bromine and methoxy groups but lacks the sulfanyl and aldehyde functionalities.
4-Bromo-2-methoxybenzaldehyde: Similar to the target compound but without the sulfanyl group.
4-Bromo-2-[(3-hydroxyphenyl)sulfanyl]benzaldehyde: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-(3-methoxyphenyl)sulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2S/c1-17-12-3-2-4-13(8-12)18-14-7-11(15)6-5-10(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOOELYSSMSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=C(C=CC(=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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